molecular formula C16H12FN3O2S B2947161 2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886910-22-1

2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2947161
CAS No.: 886910-22-1
M. Wt: 329.35
InChI Key: MHZGLFDXDVDQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic compound based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure of high significance in medicinal chemistry and chemical biology research . The 1,3,4-oxadiazole core is known to act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds in drug discovery programs . This particular molecule features a multi-substituted structure, integrating a 2-fluorobenzamide moiety and a 2-(methylsulfanyl)phenyl group, making it a valuable intermediate for the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules . Oxadiazole derivatives analogous to this compound have been extensively investigated and demonstrated a broad spectrum of pharmacological activities in preclinical research, including potential anticancer, antimicrobial, and anti-inflammatory effects . The presence of the methylsulfanyl (S-CH₃) group offers a site for further chemical modification, such as oxidation, allowing researchers to tailor the compound's electronic properties and reactivity for specific applications . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-9-5-3-7-11(13)15-19-20-16(22-15)18-14(21)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZGLFDXDVDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the oxadiazole ring may interact with biological targets through hydrogen bonding and hydrophobic interactions, while the fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents, biological activities, and physicochemical properties.

Key Observations :

  • The target compound lacks the sulfonyl or trifluoroethoxy groups seen in analogs like 6a or Compound 4, which may reduce steric hindrance and improve synthetic accessibility.

Key Observations :

  • Ethylthio and sulfonyl groups (as in 6a) enhance hCA II inhibition via hydrophobic interactions, whereas the target compound’s methylsulfanyl group may exhibit similar effects .
Physicochemical and Structural Properties
Compound Name Molecular Weight LogP (Predicted) Key Structural Feature
Target Compound ~371.4 g/mol ~3.2 (estimated) SCH3 (lipophilic), F (electron-withdrawing)
3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 422.3 g/mol ~2.8 Br (polarizable), SO2CH3 (polar)
N-Phenyl-N-[5-(4-trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide 483.5 g/mol ~4.1 CF3 (strongly hydrophobic)

Key Observations :

  • The methylsulfanyl group in the target compound may offer balanced lipophilicity compared to polar sulfonyl (SO2) or bulky trifluoromethyl (CF3) groups in analogs .
  • Halogen substituents (F, Br) improve membrane permeability but vary in electronic effects: fluorine is electron-withdrawing, while bromine enhances polarizability .

Biological Activity

The compound 2-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a derivative of oxadiazole, which has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C21H19FN4O2SC_{21}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 410.5 g/mol. The structure features a fluorine atom and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. The presence of the oxadiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have revealed that it exhibits cytotoxic effects against different cancer cell lines. For example, a case study reported that derivatives containing the oxadiazole ring showed IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .

Mechanism of Action
The proposed mechanisms of action for this compound include:

  • Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication in cancer cells.
  • Interaction with specific receptors : Some derivatives modulate neurotransmitter receptors, which may contribute to their anticonvulsant properties .

Case Studies

  • Anticonvulsant Activity : A study synthesized a series of oxadiazole derivatives and screened them for anticonvulsant activity. The results indicated that certain compounds exhibited significant protection in PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related compounds. The study found that several derivatives displayed activity comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Data Tables

Activity Type IC50 Value (µM) Comparison Agent
Antitumor Activity< 30Doxorubicin
Antimicrobial Activity15Gentamicin
Anticonvulsant Activity20Phenytoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.